molecular formula C14H10F2O2 B6398346 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261955-79-6

5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398346
CAS RN: 1261955-79-6
M. Wt: 248.22 g/mol
InChI Key: KZHGTRHHRQWYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% (5F3F2MPA), is a chemical compound used in various scientific research applications. It is an aromatic organic compound, containing both a fluoro- and a methyl-group, which makes it a valuable tool for researchers. 5F3F2MPA is used in a variety of fields, such as chemistry, biochemistry, and pharmacology, and has been studied for its potential to be used in drug design, as a building block for synthesis, and for its biochemical and physiological effects.

Scientific Research Applications

5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been studied in the field of chemistry for its potential to be used as a building block in synthesis. In the field of biochemistry, 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been studied for its ability to bind to certain proteins, and has been used in drug design. In the field of pharmacology, 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been studied for its potential to modulate the activity of certain receptors, and has been used in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the fluoro- and methyl-groups of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% interact with certain proteins and receptors, which modulates their activity. This modulation of activity is believed to be the basis of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%'s ability to be used in drug design and the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% are not fully understood. However, it has been studied for its potential to modulate the activity of certain proteins and receptors, which could lead to a variety of biochemical and physiological effects. For example, 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been studied for its potential to modulate the activity of serotonin and dopamine receptors, which could lead to effects such as increased alertness, improved mood, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has several advantages for lab experiments. First, it is relatively easy to synthesize, and can be obtained in a 95% pure form. Second, it is a relatively stable compound and can be stored for long periods of time. Finally, it is relatively non-toxic, making it safe to handle and use in experiments. However, 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% also has some limitations. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict the effects of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% in experiments.

Future Directions

There are several potential future directions for 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%. First, further research could be done to better understand its mechanism of action, which could lead to new applications in drug design and the development of new drugs. Second, more research could be done to explore the biochemical and physiological effects of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%. Finally, 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% could be used in combination with other compounds to create new molecules with different properties and effects.

Synthesis Methods

5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step is the reaction of 3-fluoro-2-methylphenol with 5-chloro-3-fluoro-benzoic acid in a solvent such as acetonitrile. This reaction yields 5-fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid. The second step is the purification of the product, which is done by column chromatography. The product is then dried and recrystallized to obtain a 95% pure sample of 5-Fluoro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-12(3-2-4-13(8)16)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGTRHHRQWYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689254
Record name 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-79-6
Record name 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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